1-(4-chlorophenyl)-6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyrimidin-4(5H)-one core suggests that the compound may have aromatic properties, which could affect its reactivity and stability .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the nitro group is electron-withdrawing and could make the compound more reactive towards nucleophilic attack . The thioether group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and nitrobenzylthio groups could affect its solubility, melting point, and other properties .Scientific Research Applications
Selective Hydrogenation of Nitroaromatics
This compound can be used in the selective hydrogenation of nitroaromatics to N-arylhydroxylamines. The reduction of 1-(4-chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole, an intermediate in the synthesis of the antifungal reagent pyraclostrobin, was chosen as the model reaction for catalyst evaluation and condition optimization .
Antifungal Reagent Synthesis
The compound is an intermediate in the synthesis of the antifungal reagent pyraclostrobin . Pyraclostrobin is a broad-spectrum fungicide that inhibits mitochondrial respiration in fungi.
Catalyst Evaluation
The compound is used as a model reaction for catalyst evaluation and condition optimization in the selective hydrogenation of nitroaromatics .
Continuous-Flow Reaction Technology
The compound is used in continuous-flow reaction technology, where the reaction is conducted at room temperature, rendering the desired product with a conversion rate of 99.4% and a selectivity of 99.8% .
Passivant Evaluation
The compound is used in extensive passivant evaluation, where RANEY®-nickel treated with ammonia/DMSO (1:10, v/v) afforded the optimal result, especially with a particle size of 400–500 mesh .
Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. The presence of a nitro group could potentially make the compound explosive under certain conditions . Additionally, many nitro compounds are toxic, so appropriate safety precautions should be taken when handling this compound .
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)-6-[(3-nitrophenyl)methylsulfanyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN5O3S/c19-12-4-6-13(7-5-12)23-16-15(9-20-23)17(25)22-18(21-16)28-10-11-2-1-3-14(8-11)24(26)27/h1-9H,10H2,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCCNSPMZWUAGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
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